molecular formula C8H15NO2 B1604106 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine CAS No. 387845-23-0

2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine

Cat. No. B1604106
M. Wt: 157.21 g/mol
InChI Key: JDCHTSRZCFQCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is a chemical compound with the molecular formula C8H15NO2 . It has a molecular weight of 157.21 g/mol .


Molecular Structure Analysis

The molecular structure of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine consists of a cyclopropane ring attached to a tetrahydropyran ring via an oxygen atom . The exact 3D structure is not available in the search results.


Physical And Chemical Properties Analysis

The boiling point of 2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is approximately 240.6±40.0°C at 760 mmHg . Other physical and chemical properties such as density, melting point, and flash point are not available in the search results.

Scientific Research Applications

Field

Organic Chemistry

Application

2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is used in the synthesis of 2H-Pyrans .

Method

The specific methods of application or experimental procedures are not detailed in the source .

Results

The synthesis of 2H-Pyrans is a significant advancement in the field of organic chemistry .

Natural Sesquiterpenes Synthesis

Field

Biochemistry

Application

2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is used in the synthesis of bipodonines A–J, a new class of natural sesquiterpenes .

Method

The structures of new compounds were determined using extensive spectroscopic analyses, derivative reactions, X-ray diffraction analysis, ECD data and DP4+ calculations .

Results

The compounds promoted the proliferation of LPS-stimulated splenic lymphocytes at 20.0 μM in vitro .

DNA Strand Break Detection

Field

Biochemistry

Application

2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine is used in the detection of single strand breaks (SSBs) in DNA .

Method

The specific methods of application or experimental procedures are not detailed in the source .

Results

The coupling of OTX with alkaline gel electrophoresis has been reported to improve the process of detecting single strand breaks (SSBs) in DNA .

Synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides

Field

Organic Chemistry

Application

“2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine” may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .

Method

The specific methods of application or experimental procedures are not detailed in the source .

Results

The results or outcomes obtained are not detailed in the source .

Heterocyclic Building Blocks

Field

Organic Chemistry

Application

“2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine” is used as a heterocyclic building block in organic synthesis .

Method

The specific methods of application or experimental procedures are not detailed in the source .

Results

The results or outcomes obtained are not detailed in the source .

Synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides

Field

Organic Chemistry

Application

“2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine” may be used in the synthesis of 2-(5-bromothiophene-2-sulfonamido)-N-(tetrahydro-2H-pyran-2-yloxy)acetamides .

Method

The specific methods of application or experimental procedures are not detailed in the source .

Results

The results or outcomes obtained are not detailed in the source .

properties

IUPAC Name

2-(oxan-2-yloxy)cyclopropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c9-6-5-7(6)11-8-3-1-2-4-10-8/h6-8H,1-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCHTSRZCFQCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2CC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624801
Record name 2-[(Oxan-2-yl)oxy]cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine

CAS RN

387845-23-0
Record name 2-[(Oxan-2-yl)oxy]cyclopropan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine
Reactant of Route 2
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine
Reactant of Route 3
Reactant of Route 3
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine
Reactant of Route 4
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine
Reactant of Route 5
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine
Reactant of Route 6
2-((Tetrahydro-2H-pyran-2-yl)oxy)cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.